Cas no 88700-47-4 (1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester)
88700-47-4 structure
Product Name:1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester
CAS No:88700-47-4
MF:C22H18O2S2
MW:378.507123470306
CID:624009
PubChem ID:71319689
Update Time:2025-04-19
1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester
- 1-S,2-S-dibenzyl benzene-1,2-dicarbothioate
- DTXSID50749694
- dithiophthalic acid S,S'-dibenzyl ester
- S~1~,S~2~-Dibenzyl benzene-1,2-dicarbothioate
- 88700-47-4
-
- Inchi: 1S/C22H18O2S2/c23-21(25-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)22(24)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2
- InChI Key: OHARWTMJVVNEBV-UHFFFAOYSA-N
- SMILES: S(C(C1=CC=CC=C1C(=O)SCC1C=CC=CC=1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 378.07482216g/mol
- Monoisotopic Mass: 378.07482216g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 84.7Ų
1,2-Benzenedicarbothioic acid, S,S-bis(phenylmethyl) ester Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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